molecular formula C14H11F2N3O B2651707 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide CAS No. 2415488-79-6

6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide

Cat. No. B2651707
CAS RN: 2415488-79-6
M. Wt: 275.259
InChI Key: QZKMLXXJRPYNQU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first discovered in 2005 by Pfizer and has since been studied for its potential therapeutic applications in various autoimmune diseases.

Mechanism of Action

JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including T cells, B cells, and natural killer cells. 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide inhibits the activity of JAK3 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma) in vitro and in vivo. It also reduces the proliferation and activation of T cells and B cells, leading to a decrease in autoimmune responses.

Advantages and Limitations for Lab Experiments

6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK3, as well as its ability to inhibit multiple cytokines simultaneously. However, its limitations include its poor solubility in aqueous solutions and its potential for off-target effects on other JAK family members.

Future Directions

Future research on 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide could focus on its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. It could also be studied in combination with other immunomodulatory agents to enhance its efficacy and reduce potential side effects. Additionally, further studies on its pharmacokinetics and pharmacodynamics could help optimize its dosing and administration in clinical settings.

Synthesis Methods

The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2,4-difluorobenzonitrile with cyclopropylamine to form 2,4-difluoro-N-cyclopropylbenzamide. This intermediate is then reacted with 2-cyanopyrimidine to form the final product, this compound.

Scientific Research Applications

6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a key enzyme involved in the signaling pathways of various immune cells, thereby reducing inflammation and autoimmune responses.

properties

IUPAC Name

6-cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c15-9-3-4-11(10(16)5-9)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKMLXXJRPYNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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